2-methyl-N-(4-nitrophenyl)benzamide
Description
2-Methyl-N-(4-nitrophenyl)benzamide (CAS: MFCD00157811) is a benzamide derivative featuring a methyl group at the 2-position of the benzoyl ring and a nitro group at the para position of the aniline ring . Its IUPAC name is 4-methyl-N-(4-nitrophenyl)benzamide, and it is also known as N-(p-nitrophenyl)-p-toluamide. The compound’s structure is characterized by two aromatic rings connected via an amide bond, with substituents influencing electronic properties, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-methyl-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-4-2-3-5-13(10)14(17)15-11-6-8-12(9-7-11)16(18)19/h2-9H,1H3,(H,15,17) |
InChI Key |
IBTWJUBGHVXYQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N-(4-nitrophenyl)benzamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of greener solvents and catalysts can also be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-methyl-N-(4-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Hydrolysis: 2-methylbenzoic acid and 4-nitroaniline.
Scientific Research Applications
2-methyl-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function.
Comparison with Similar Compounds
Substituent Effects on Crystallography and Molecular Geometry
- 2-Nitro-N-(4-Nitrophenyl)Benzamide (): This analog replaces the methyl group with a nitro group at the 2-position of the benzoyl ring. Single-crystal X-ray analysis reveals a dihedral angle of 82.32° between the two aromatic rings, significantly larger than typical angles in less sterically hindered benzamides. The nitro groups adopt dihedral angles of 1.97° (benzoyl ring) and 15.73° (aniline ring), favoring intramolecular C–H···O hydrogen bonds that stabilize a non-planar conformation .
4-Bromo-N-(2-Nitrophenyl)Benzamide () :
This compound substitutes the methyl group with a bromine atom at the 4-position and places the nitro group at the 2-position of the aniline ring. The asymmetric unit contains two distinct molecules (A and B), with intermolecular N–H···O hydrogen bonds forming a 3D network .- Comparison : The bromine atom’s larger size and electronegativity may enhance halogen bonding, altering crystal packing compared to the methyl-substituted analog.
Hydrogen Bonding and Supramolecular Arrangements
- 2-Methyl-N-[(4-Methylpyridin-2-yl)Carbamothioyl]Benzamide () :
This thiourea derivative features a sulfur atom and a pyridine ring. Intramolecular N–H···O and C–H···S hydrogen bonds create a quasi-planar six-membered ring. Intermolecular N–H···S bonds form centrosymmetric dimers, stabilized by R₂²(8) motifs .- Comparison : The absence of a thiourea group in 2-methyl-N-(4-nitrophenyl)benzamide eliminates sulfur-mediated interactions, shifting the hydrogen-bonding network to rely on amide N–H···O and nitro O···H–C interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
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